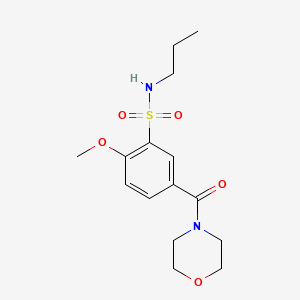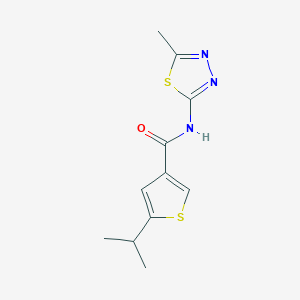
2-methoxy-5-(4-morpholinylcarbonyl)-N-propylbenzenesulfonamide
説明
2-methoxy-5-(4-morpholinylcarbonyl)-N-propylbenzenesulfonamide is a chemical compound commonly known as MPB. It is a potent and selective inhibitor of the enzyme carbonic anhydrase IX (CAIX). This enzyme is overexpressed in many types of solid tumors, making it an attractive target for cancer therapy. In
作用機序
MPB selectively inhibits the activity of 2-methoxy-5-(4-morpholinylcarbonyl)-N-propylbenzenesulfonamide, which is overexpressed in many types of solid tumors. 2-methoxy-5-(4-morpholinylcarbonyl)-N-propylbenzenesulfonamide plays a crucial role in regulating the pH of cancer cells, allowing them to survive and proliferate in acidic environments. By inhibiting 2-methoxy-5-(4-morpholinylcarbonyl)-N-propylbenzenesulfonamide, MPB disrupts this pH regulation, leading to cell death and reduced tumor growth.
Biochemical and Physiological Effects:
MPB has been shown to have minimal toxicity and side effects in preclinical studies. It does not affect the activity of other carbonic anhydrase isoforms, which are important for physiological processes such as respiration and acid-base balance. MPB has also been shown to inhibit the formation of new blood vessels in tumors, a process known as angiogenesis, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of MPB is its selectivity for 2-methoxy-5-(4-morpholinylcarbonyl)-N-propylbenzenesulfonamide, which allows for targeted inhibition of cancer cells without affecting normal cells. However, MPB has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the synthesis of MPB is complex and time-consuming, which can limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on MPB. One area of interest is the development of more efficient synthesis methods to improve its availability for research and clinical use. Another direction is the investigation of the combination of MPB with other cancer therapies, such as immunotherapy or targeted therapy, to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration of MPB for cancer treatment.
科学的研究の応用
MPB has been extensively studied for its potential as a cancer therapy. It has shown promising results in preclinical studies, inhibiting the growth and metastasis of various types of solid tumors such as breast, lung, and colon cancer. MPB has also been shown to enhance the effects of chemotherapy and radiation therapy.
特性
IUPAC Name |
2-methoxy-5-(morpholine-4-carbonyl)-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-6-16-23(19,20)14-11-12(4-5-13(14)21-2)15(18)17-7-9-22-10-8-17/h4-5,11,16H,3,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODMOHYCYXOAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(morpholin-4-ylcarbonyl)-N-propylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4677036.png)
![N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4677042.png)


![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B4677071.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4677074.png)

![ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4677088.png)
![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4677089.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4677091.png)
![propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B4677096.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-butylphenyl)quinoline](/img/structure/B4677112.png)
![5-(difluoromethyl)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4677114.png)
![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-3,4-dimethoxybenzohydrazide](/img/structure/B4677121.png)